molecular formula C15H31Cl2NO3Si B017379 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane CAS No. 326480-00-6

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane

Cat. No. B017379
CAS RN: 326480-00-6
M. Wt: 372.4 g/mol
InChI Key: VOECCWQELBNMEF-NWDGAFQWSA-N
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Description

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is an organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid that has a boiling point of approximately 124 degrees Celsius and is soluble in water, ethanol, and methanol. This compound has been used in a variety of applications due to its unique structure and chemical properties.

Scientific Research Applications

Synthesis and Catalysis

  • The compound's utility in synthesis is exemplified by its role in producing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from a common 4,6-dioxopiperidinecarboxylate precursor. These processes underscore the importance of such intermediates in generating compounds with potential therapeutic applications (Marin et al., 2004).
  • Another study demonstrated an efficient scalable process for the synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole, highlighting a safe and reliable method for preparing this intermediate in large quantities. This work underscores the compound's relevance in industrial-scale chemical synthesis (Tian et al., 2002).

Material Science and Polymer Chemistry

  • Research on poly(phenylacetylene)s carrying siloxy, carbonate, and hydroxy groups synthesized from monomers protected by t-Boc demonstrated the manipulation of polymer properties through protected functional groups. These findings highlight the compound's role in developing materials with tailored solubility and permeability characteristics (Saeed et al., 2008).

Peptide and Protein Research

  • The compound's application extends to peptide synthesis, where its protective groups facilitate the assembly of peptides on hydrophilic supports, demonstrating its value in biochemical research and potential drug development (Kanda et al., 2009).

properties

IUPAC Name

tert-butyl N-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOECCWQELBNMEF-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCl)[C@@H](CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl2NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458555
Record name 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326480-00-6
Record name 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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